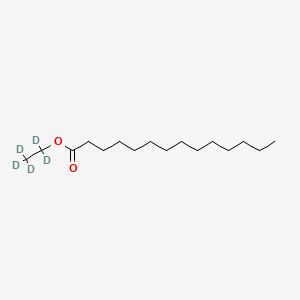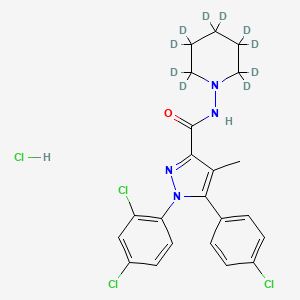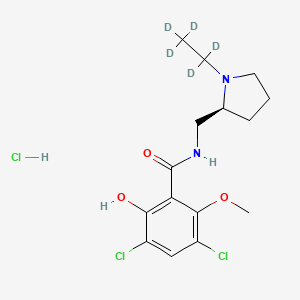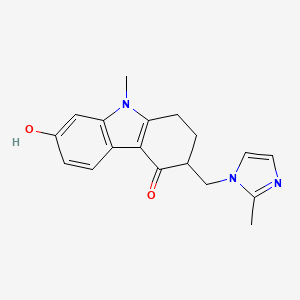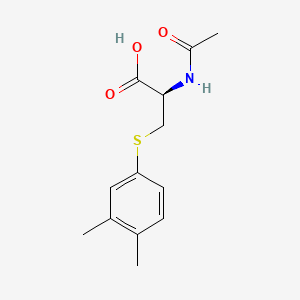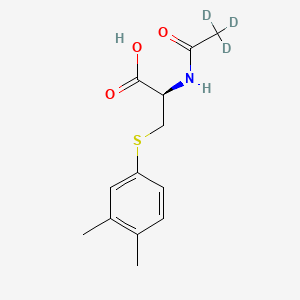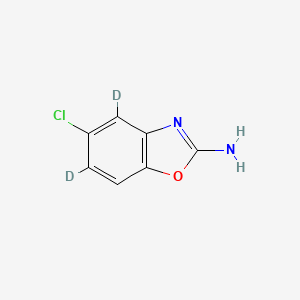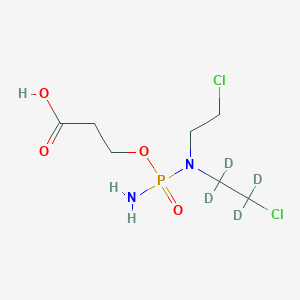
4-Epitetracycline hydrochloride
概要
説明
4-Epitetracycline hydrochloride is a metabolite derived from the degradation of tetracycline compounds . It has been shown to display antibiotic activity . This compound blocks protein synthesis by binding to the 30S ribosomal subunit and interfering with the binding of aminoacyl-tRNA to the mRNA-ribosome complex . It is found to be a degradation product of tetracyclines, used in veterinary therapy .
Synthesis Analysis
The analysis of tetracycline epimers in tetracycline preparations by high-performance liquid chromatography is described . The method uses a microparticulate phenyl column (3.9 mm i.d. X 30 cm) with a step gradient of 12-22% acetonitrile in 0.2 M phosphate buffer at pH 2.2 .Molecular Structure Analysis
The molecular structure of 4-Epitetracycline hydrochloride can be found in various scientific resources .Chemical Reactions Analysis
4-Epitetracycline hydrochloride is an epimer of Tetracycline . Tetracycline can undergo epimerization in solution to 4-Epitetracycline hydrochloride . The transformation of Epichlortetracycline, Chlortetracycline, and Isotetracycline at basic pH has been observed .Physical And Chemical Properties Analysis
4-Epitetracycline hydrochloride has a melting point of 217 °C . It is slightly soluble in DMSO, Methanol, and Water .科学的研究の応用
Antibiotic Activity
4-Epitetracycline hydrochloride is a metabolite derived from the degradation of tetracycline compounds and has been shown to display antibiotic activity . This compound blocks protein synthesis by binding to the 30S ribosomal subunit and interfering with the binding of aminoacyl-tRNA to the mRNA-ribosome complex .
Pharmaceutical Applications
4-Epitetracycline hydrochloride is used in pharmaceutical applications . It is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses .
Secondary Standard
This compound can be used as a secondary standard . This means it can be used in analytical chemistry to check the quality and calibration of the primary standard.
Tet Repressor Effector Activity
This semi-synthesized compound derived from actinomycetes can decrease the activity of the Tet repressor effector in animal models . The Tet repressor is a protein involved in the regulation of antibiotic resistance genes in bacteria.
Toxic Response Induction
In vivo experiments revealed that 4-epitetracycline hydrochloride can induce a toxic response . This property can be useful in studying the effects of toxicity in biological systems.
Chromatography Standards
4-Epitetracycline hydrochloride is used as a chromatography standard . Chromatography is a technique used to separate mixtures and it’s widely used in biochemical research.
作用機序
Target of Action
4-Epitetracycline hydrochloride, an epimer of Tetracycline , primarily targets bacterial ribosomes . It attaches to the bacteria’s 30S ribosomal subunit , which plays a crucial role in protein synthesis.
Mode of Action
The compound interacts with its targets by binding to the 30S ribosomal subunit of the bacteria . This binding inhibits the growth and reproduction of bacteria by preventing protein synthesis . It’s important to note that 4-epitetracycline hydrochloride shows a much lower antibiotic activity compared to tetracycline .
Biochemical Pathways
It is known that the compound interferes with protein synthesis in bacteria by binding to the 30s ribosomal subunit . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis and thereby inhibiting bacterial growth .
Pharmacokinetics
It is known that tetracyclines, the group to which this compound belongs, can be divided into three groups based on their pharmacokinetic properties . The first group, which includes tetracycline, is characterized by poor absorption after food . The second group, represented by doxycycline and minocycline, is more reliably absorbed orally . The third group is injectable only, with an improved antibacterial spectrum compared to the tetracyclines .
Result of Action
The primary result of 4-Epitetracycline hydrochloride’s action is the inhibition of bacterial growth and reproduction . By binding to the 30S ribosomal subunit and preventing protein synthesis, the compound effectively halts the growth of bacteria . It’s worth noting that 4-epitetracycline hydrochloride has a much lower antibiotic activity compared to tetracycline .
Action Environment
The action of 4-Epitetracycline hydrochloride can be influenced by environmental factors such as pH. For instance, tetracyclines can undergo epimerization in solution, leading to the formation of 4-Epitetracycline hydrochloride . Furthermore, the compound is found to be a degradation product of tetracyclines , suggesting that its formation and action may be influenced by environmental conditions such as temperature and pH .
Safety and Hazards
4-Epitetracycline hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation and is suspected of damaging the unborn child . It may cause phototoxic reactions, gastrointestinal disturbance, yellowing of the teeth, and reduced mineralization .
将来の方向性
特性
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15+,21+,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIHPQHVWDULOY-DXDJYCPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873794 | |
| Record name | Epitetracycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Epitetracycline hydrochloride | |
CAS RN |
23313-80-6 | |
| Record name | Epitetracycline hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epitetracycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Epitetracycline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPITETRACYCLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7C3EDL2YG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is epitetracycline hydrochloride included in the study's analysis of tetracycline residues in eggs?
A1: While the abstract doesn't explicitly state the reason for including epitetracycline hydrochloride, its presence in a method designed to detect tetracycline residues in eggs suggests it is a relevant compound in this context. Tetracyclines are a class of antibiotics commonly used in livestock, and residues can persist in food products like eggs. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



